molecular formula C14H10F4O2 B6384311 5-(2-Fluoro-3-methoxyphenyl)-3-trifluoromethylphenol, 95% CAS No. 1261952-49-1

5-(2-Fluoro-3-methoxyphenyl)-3-trifluoromethylphenol, 95%

Cat. No. B6384311
CAS RN: 1261952-49-1
M. Wt: 286.22 g/mol
InChI Key: DHRVDDGBGULSRN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(2-Fluoro-3-methoxyphenyl)-3-trifluoromethylphenol, 95% (5-F3MP) is a synthetic compound with a wide range of applications in scientific research. It is a white powder that is soluble in water and has a melting point of 186-188°C. It is a derivative of the fluoroalkyl phenol family and has been used in various laboratory studies. 5-F3MP has been used for its anti-inflammatory, anti-bacterial, and anti-fungal properties, as well as its ability to induce apoptosis in cancer cells. In addition, it has been studied for its potential to inhibit the enzyme cytochrome P450, which is involved in drug metabolism. This review will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for 5-F3MP.

Scientific Research Applications

5-(2-Fluoro-3-methoxyphenyl)-3-trifluoromethylphenol, 95% has a wide range of applications in scientific research. It has been studied for its anti-inflammatory, anti-bacterial, and anti-fungal properties. It has also been used to induce apoptosis in cancer cells. In addition, 5-(2-Fluoro-3-methoxyphenyl)-3-trifluoromethylphenol, 95% has been studied for its potential to inhibit the enzyme cytochrome P450, which is involved in drug metabolism. It has also been used in studies of the effects of environmental pollutants on human health.

Mechanism of Action

The mechanism of action of 5-(2-Fluoro-3-methoxyphenyl)-3-trifluoromethylphenol, 95% is not fully understood. However, it is believed that it acts as an inhibitor of the enzyme cytochrome P450, which is involved in drug metabolism. In addition, it is believed to induce apoptosis in cancer cells by targeting specific proteins involved in cell death. It is also believed to have anti-inflammatory, anti-bacterial, and anti-fungal properties by targeting specific proteins involved in these processes.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(2-Fluoro-3-methoxyphenyl)-3-trifluoromethylphenol, 95% are not fully understood. However, it has been studied for its potential to inhibit the enzyme cytochrome P450, which is involved in drug metabolism. In addition, it has been studied for its ability to induce apoptosis in cancer cells by targeting specific proteins involved in cell death. It has also been studied for its anti-inflammatory, anti-bacterial, and anti-fungal properties by targeting specific proteins involved in these processes.

Advantages and Limitations for Lab Experiments

The advantages of using 5-(2-Fluoro-3-methoxyphenyl)-3-trifluoromethylphenol, 95% in laboratory experiments include its solubility in water, its low toxicity, and its ability to target specific proteins involved in cell death, drug metabolism, and anti-inflammatory, anti-bacterial, and anti-fungal processes. The limitations of using 5-(2-Fluoro-3-methoxyphenyl)-3-trifluoromethylphenol, 95% in laboratory experiments include its high cost and the difficulty in synthesizing the compound in large amounts.

Future Directions

There are many potential future directions for 5-(2-Fluoro-3-methoxyphenyl)-3-trifluoromethylphenol, 95% research. These include further studies of its potential to inhibit the enzyme cytochrome P450, its ability to induce apoptosis in cancer cells, its anti-inflammatory, anti-bacterial, and anti-fungal properties, and its ability to target specific proteins involved in these processes. Additionally, further studies could be conducted to determine the effects of 5-(2-Fluoro-3-methoxyphenyl)-3-trifluoromethylphenol, 95% on other enzymes and proteins involved in drug metabolism, cell death, and anti-inflammatory, anti-bacterial, and anti-fungal processes. Finally, further studies could be conducted to determine the potential applications of 5-(2-Fluoro-3-methoxyphenyl)-3-trifluoromethylphenol, 95% in the treatment of various diseases.

Synthesis Methods

5-(2-Fluoro-3-methoxyphenyl)-3-trifluoromethylphenol, 95% is synthesized by the reaction of 2-fluoro-3-methoxybenzaldehyde and trifluoromethyl phenol. This reaction is carried out in the presence of a base, such as potassium carbonate, and an acid, such as sulfuric acid. The reaction is carried out in an inert atmosphere, such as nitrogen or argon, and is heated to a temperature of 80-90°C. The reaction is complete when the product is isolated and purified by column chromatography.

properties

IUPAC Name

3-(2-fluoro-3-methoxyphenyl)-5-(trifluoromethyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F4O2/c1-20-12-4-2-3-11(13(12)15)8-5-9(14(16,17)18)7-10(19)6-8/h2-7,19H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHRVDDGBGULSRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1F)C2=CC(=CC(=C2)O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30686614
Record name 2'-Fluoro-3'-methoxy-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30686614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2-Fluoro-3-methoxyphenyl)-3-trifluoromethylphenol

CAS RN

1261952-49-1
Record name 2'-Fluoro-3'-methoxy-5-(trifluoromethyl)[1,1'-biphenyl]-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30686614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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